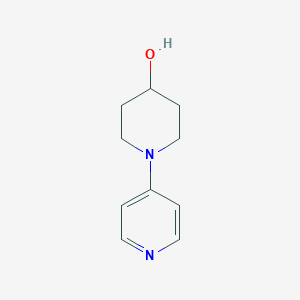
Dip-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dip-Cl is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dip-Cl typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dip-Cl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
Dip-Cl has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Dip-Cl involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, thereby affecting their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
Pyrazole Derivatives: These compounds also contain nitrogen atoms within their structure and exhibit a wide range of biological activities.
Uniqueness
Dip-Cl is unique due to its specific arrangement of functional groups and nitrogen atoms
Propiedades
Número CAS |
135048-70-3 |
|---|---|
Fórmula molecular |
C24H36Cl4N8 |
Peso molecular |
578.4 g/mol |
Nombre IUPAC |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
Clave InChI |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Key on ui other cas no. |
135048-70-3 |
Sinónimos |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)










![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)


